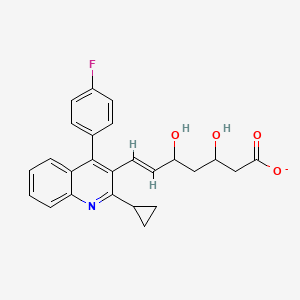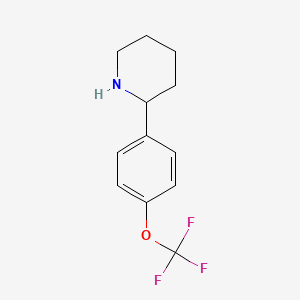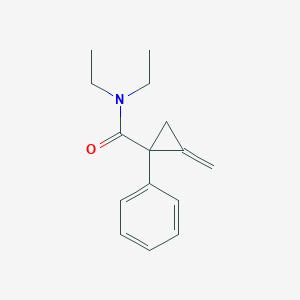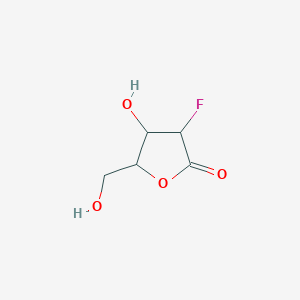
(Z)-Pitavastatin Calcium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound primarily used as a lipid-lowering agent. It belongs to the class of drugs known as statins, which are used to manage hypercholesterolemia and prevent cardiovascular diseases. This compound works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursor molecules. The key steps include the formation of the lactone ring, introduction of the side chain, and subsequent conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and compliance with regulatory standards. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
(Z)-Pitavastatin Calcium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is extensively researched for its therapeutic potential in managing cholesterol levels and preventing cardiovascular diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
Mécanisme D'action
The primary mechanism of action of (Z)-Pitavastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This action helps in preventing the buildup of cholesterol in the arteries, thereby reducing the risk of cardiovascular diseases.
Comparaison Avec Des Composés Similaires
- Atorvastatin Calcium
- Rosuvastatin Calcium
- Simvastatin
Comparison: (Z)-Pitavastatin Calcium Salt is unique in its high potency and favorable pharmacokinetic profile. Compared to other statins, it has a longer half-life and higher bioavailability, which allows for lower dosing and reduced risk of side effects. Additionally, it has shown a lower potential for drug-drug interactions, making it a preferred choice for patients on multiple medications.
Propriétés
Formule moléculaire |
C25H23FNO4- |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+ |
Clé InChI |
VGYFMXBACGZSIL-VAWYXSNFSA-M |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
](/img/structure/B12091507.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12091515.png)
![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)



